molecular formula C16H15N3O2 B164970 Fenamidone Metabolite CAS No. 332855-88-6

Fenamidone Metabolite

Cat. No.: B164970
CAS No.: 332855-88-6
M. Wt: 281.31 g/mol
InChI Key: KTUBSXMBPVHJQY-INIZCTEOSA-N
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Description

Fenamidone Metabolite is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of imidazolidine derivatives, which are characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenamidone Metabolite typically involves the reaction of aniline with a suitable imidazolidine precursor under controlled conditions. One common method includes the condensation of aniline with 5-methyl-5-phenylimidazolidine-2,4-dione in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Fenamidone Metabolite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The anilino and phenyl groups in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions are conducted in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions include various substituted and functionalized imidazolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Fenamidone Metabolite has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Fenamidone Metabolite involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
  • (5S)-3-Anilino-5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
  • (5S)-3-Anilino-5-(3,4-dimethoxyphenyl)-5-methylimidazolidine-2,4-dione

Comparison: Compared to these similar compounds, Fenamidone Metabolite exhibits unique properties due to the specific arrangement of its functional groups

Biological Activity

Fenamidone is a fungicide primarily used in agriculture, known for its efficacy against various fungal pathogens. Its biological activity is largely attributed to its metabolites, particularly RPA 412636 and RPA 412708, formed through metabolic processes in organisms. This article delves into the biological activity of fenamidone metabolites, highlighting key research findings, metabolic pathways, and case studies.

Metabolic Pathways

Fenamidone undergoes extensive metabolism in mammals, primarily through phase I (oxidation and hydrolysis) and phase II (conjugation) reactions. In rats, metabolism studies have shown that fenamidone is converted into over 20 metabolites, with significant excretion via feces and urine. The primary metabolites detected include:

  • RPA 412636 : A desanilino-diketo derivative.
  • RPA 412708 : A desanilino variant.

The elimination half-life of fenamidone in plasma is approximately 60 hours, indicating a slow clearance rate from the body .

Table 1: Major Metabolites of Fenamidone in Rats

Metabolite% of Administered Dose (Low Dose)% of Administered Dose (High Dose)
RPA 4126360.532.94
RPA 41270810.478.40
RPA 40935215.34Not Detected
RPA 409361Detected in urineDetected in bile

Biological Activity

The biological activity of fenamidone metabolites has been examined through various studies focusing on their interaction with biological systems. The primary mechanisms of action include:

  • Inhibition of Fungal Growth : Fenamidone exhibits potent antifungal properties by inhibiting mitochondrial respiration in fungi, leading to reduced energy production and growth inhibition.
  • Metabolic Stability : The metabolites are relatively stable, allowing for prolonged biological activity in treated plants and animals.

Study on Lactating Goats

A study involving lactating goats demonstrated that fenamidone and its metabolites were quickly eliminated from the body. After administering labeled doses, the total administered radioactivity was almost completely excreted within a short time frame, with negligible accumulation in milk fat or proteins. The study found:

  • Total Excreted Residues : Approximately 99-102% of total administered radioactivity was recovered from feces and urine.
  • Metabolite Concentrations : RPA 412636 was the most abundant residue found in liver and kidneys, indicating significant metabolic processing .

Study on Grapes

Research on the metabolism of fenamidone in grapes revealed that after multiple foliar applications, the terminal residues were below maximum residue limits set for food safety. The study indicated that:

  • Dissipation Rates : Fenamidone dissipated rapidly from grape tissues, highlighting its low persistence and potential safety for consumers .

Properties

IUPAC Name

(5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUBSXMBPVHJQY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583591
Record name (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332855-88-6
Record name (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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